Cas no 2703778-81-6 (2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride)

2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is a sulfone derivative with a benzyl-substituted thiomorpholine core, commonly utilized in pharmaceutical and organic synthesis applications. Its structural features, including the sulfonyl group and benzyl moiety, make it a versatile intermediate for the development of bioactive compounds, particularly in medicinal chemistry. The hydrochloride salt form enhances solubility and stability, facilitating handling and storage. This compound is valued for its potential as a building block in the synthesis of sulfonamide-based drugs, enzyme inhibitors, and other therapeutic agents. Its well-defined chemical properties and consistent purity make it suitable for research and industrial-scale applications requiring precise molecular modifications.
2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride structure
2703778-81-6 structure
Product name:2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
CAS No:2703778-81-6
MF:C11H16ClNO2S
MW:261.76824092865
MDL:MFCD34550986
CID:5453408
PubChem ID:165945753

2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Thiomorpholine, 2-(phenylmethyl)-, 1,1-dioxide, hydrochloride (1:1)
    • 2-benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
    • 2703778-81-6
    • EN300-33037262
    • Z5199071117
    • 2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
    • MDL: MFCD34550986
    • Inchi: 1S/C11H15NO2S.ClH/c13-15(14)7-6-12-9-11(15)8-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H
    • InChI Key: FZVLJHUONAUNDU-UHFFFAOYSA-N
    • SMILES: Cl.S1(CCNCC1CC1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 261.0590276g/mol
  • Monoisotopic Mass: 261.0590276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 288
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.6Ų

2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-33037262-10.0g
2-benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
2703778-81-6 95.0%
10.0g
$4606.0 2025-03-18
Enamine
EN300-33037262-0.05g
2-benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
2703778-81-6 95.0%
0.05g
$249.0 2025-03-18
Enamine
EN300-33037262-0.25g
2-benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
2703778-81-6 95.0%
0.25g
$530.0 2025-03-18
Enamine
EN300-33037262-1.0g
2-benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
2703778-81-6 95.0%
1.0g
$1070.0 2025-03-18
Enamine
EN300-33037262-5g
2-benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
2703778-81-6 95%
5g
$3105.0 2023-09-04
Aaron
AR0281BD-50mg
2-benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
2703778-81-6 95%
50mg
$368.00 2025-02-15
Enamine
EN300-33037262-10g
2-benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
2703778-81-6 95%
10g
$4606.0 2023-09-04
1PlusChem
1P028131-250mg
2-benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
2703778-81-6 95%
250mg
$717.00 2024-05-08
Aaron
AR0281BD-500mg
2-benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
2703778-81-6 95%
500mg
$1174.00 2025-02-15
Aaron
AR0281BD-2.5g
2-benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
2703778-81-6 95%
2.5g
$2913.00 2025-02-15

Additional information on 2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

Introduction to 2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride (CAS No. 2703778-81-6)

2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2703778-81-6, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiomorpholine class, a structural motif known for its broad pharmacological activity and potential therapeutic applications. The hydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for further investigation in drug development.

The molecular structure of 2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride features a benzyl substituent attached to a thiomorpholine ring, which is further functionalized with a dione moiety. This unique arrangement contributes to its distinct chemical properties and reactivity, enabling diverse interactions with biological targets. The presence of both sulfur and oxygen atoms in the ring system suggests potential roles in redox processes and metal coordination, which are critical in many biological pathways.

In recent years, there has been growing interest in thiomorpholine derivatives due to their demonstrated efficacy in modulating various biological processes. Studies have highlighted the potential of this class of compounds as scaffolds for developing drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. The dione group in 2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride particularly stands out as a key pharmacophore, contributing to its ability to engage with biological macromolecules in a specific manner.

One of the most compelling aspects of 2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is its versatility in medicinal chemistry. Researchers have leveraged its structural framework to design analogs with enhanced pharmacokinetic profiles and improved target specificity. For instance, modifications to the benzyl group or the dione moiety have been explored to fine-tune interactions with enzymes and receptors. These efforts align with the broader trend in drug discovery toward rational design and structure-based optimization.

Recent advancements in computational chemistry have further accelerated the development of thiomorpholine derivatives like 2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride. Molecular modeling techniques have been instrumental in predicting binding affinities and identifying potential lead compounds. By integrating experimental data with computational predictions, scientists can more efficiently navigate the complex landscape of drug design. This interdisciplinary approach has already led to several promising candidates entering preclinical studies.

The therapeutic potential of 2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride extends beyond traditional small-molecule drugs. Its ability to interact with multiple targets suggests that it could be developed into multitargeted therapeutics, addressing complex diseases more effectively than single-target agents. Additionally, its structural features make it an attractive candidate for developing next-generation biologics or prodrugs that enhance delivery and efficacy.

In conclusion, 2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride represents a significant advancement in pharmaceutical chemistry. Its unique structure, combined with its demonstrated biological activity, positions it as a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing unmet medical needs.

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